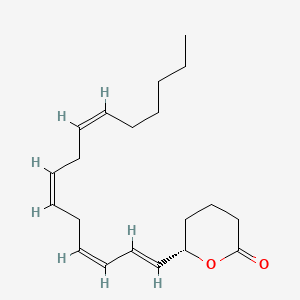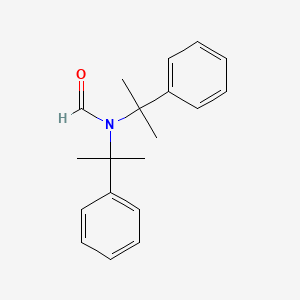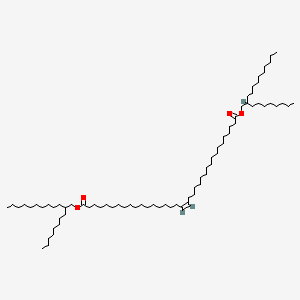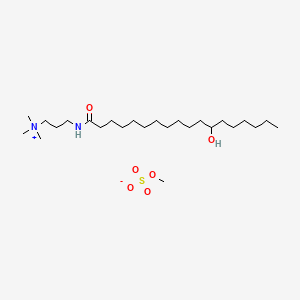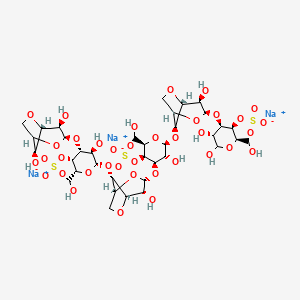![molecular formula C11H23NSSi B590722 2(1H)-Pyridinethione,6-[(1,1-dimethylethyl)dimethylsilyl]-(9CI) CAS No. 128950-57-2](/img/new.no-structure.jpg)
2(1H)-Pyridinethione,6-[(1,1-dimethylethyl)dimethylsilyl]-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(1H)-Pyridinethione,6-[(1,1-dimethylethyl)dimethylsilyl]-(9CI) is a chemical compound that features a pyridinethione core with a tert-butyl dimethylsilyl group attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinethione,6-[(1,1-dimethylethyl)dimethylsilyl]-(9CI) typically involves the reaction of pyridinethione with tert-butyl dimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The product is then purified using standard techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate more robust purification methods such as recrystallization or distillation to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2(1H)-Pyridinethione,6-[(1,1-dimethylethyl)dimethylsilyl]-(9CI) can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the pyridinethione ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The silyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as alkoxides, amines, or thiols can be used to replace the silyl group.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted pyridinethione derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2(1H)-Pyridinethione,6-[(1,1-dimethylethyl)dimethylsilyl]-(9CI) has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and as a protecting group for sensitive functional groups.
Biology: The compound can be used in the study of sulfur-containing biomolecules and their interactions with other biological molecules.
Industry: Used in the production of materials with specific properties, such as polymers and coatings that require sulfur-containing components.
Mécanisme D'action
The mechanism of action of 2(1H)-Pyridinethione,6-[(1,1-dimethylethyl)dimethylsilyl]-(9CI) depends on its specific application. In general, the compound can interact with various molecular targets through its sulfur and silyl groups. These interactions can modulate the activity of enzymes, alter the properties of materials, or facilitate the formation of new chemical bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(tert-Butyldimethylsilyloxy)ethanol: A compound with a similar silyl group but different core structure.
2-(tert-Butyldimethylsilyloxy)ethanamine: Another compound with a tert-butyl dimethylsilyl group attached to an ethanamine core.
Uniqueness
2(1H)-Pyridinethione,6-[(1,1-dimethylethyl)dimethylsilyl]-(9CI) is unique due to its combination of a pyridinethione core and a silyl group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for specific applications in synthesis and materials science.
Propriétés
Numéro CAS |
128950-57-2 |
|---|---|
Formule moléculaire |
C11H23NSSi |
Poids moléculaire |
229.457 |
Nom IUPAC |
6-[tert-butyl(dimethyl)silyl]piperidine-2-thione |
InChI |
InChI=1S/C11H23NSSi/c1-11(2,3)14(4,5)10-8-6-7-9(13)12-10/h10H,6-8H2,1-5H3,(H,12,13) |
Clé InChI |
UNGLJMZGBDJDEK-UHFFFAOYSA-N |
SMILES |
CC(C)(C)[Si](C)(C)C1CCCC(=S)N1 |
Synonymes |
2(1H)-Pyridinethione,6-[(1,1-dimethylethyl)dimethylsilyl]-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


